molecular formula C20H13NO3 B1296497 2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol

Katalognummer: B1296497
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: PEYKRJBXACUOOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SMBA 1 involves several steps, starting with the preparation of the fluorene scaffold. The key intermediate, 2-nitro-9H-fluorene, is synthesized through nitration of fluorene. This intermediate is then subjected to a condensation reaction with salicylaldehyde under basic conditions to yield SMBA 1 .

Industrial Production Methods

While specific industrial production methods for SMBA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nitration, condensation, and purification through recrystallization or chromatography .

Biologische Aktivität

2-[(2-Nitrofluoren-9-ylidene)methyl]phenol, also known by its chemical formula C20_{20}H13_{13}NO3_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group attached to a fluorenylidene moiety, which significantly influences its reactivity and biological interactions. The structural formula can be represented as follows:

C20H13NO3\text{C}_{20}\text{H}_{13}\text{N}\text{O}_3

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.
  • Induction of Apoptosis : Studies suggest that it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and BCL-2
    7
    .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Disruption of Bacterial Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural destabilization.
  • Inhibition of Biofilm Formation : this compound has shown potential in preventing biofilm formation, which is critical for bacterial virulence and resistance.

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50_{50} values ranged from 10 to 25 µM, indicating significant cytotoxicity against cancer cells.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) between 5 to 15 µg/mL against tested bacterial strains, demonstrating its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to DNA damage and apoptosis in cancerous cells.

Data Table

PropertyValue
Molecular Weight333.32 g/mol
SolubilitySoluble in DMSO
Anticancer IC50_{50}10 - 25 µM
Antimicrobial MIC5 - 15 µg/mL
Target ProteinsBAX, BCL-2

Eigenschaften

Molekularformel

C20H13NO3

Molekulargewicht

315.3 g/mol

IUPAC-Name

2-[(2-nitrofluoren-9-ylidene)methyl]phenol

InChI

InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H

InChI-Schlüssel

PEYKRJBXACUOOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of 2-nitrofluorene (250 mg, 1.18 mmol) and salicylaldehyde (159 mg, 1.30 mmol) in 10 mL of methanol was added KF—Al2O3 (170 mg, 1.06 mmol). The resulting mixture was stirred at 72° C. After 6 hrs, TLC indicated that the starting material was gone. 40 mL of CH2Cl2 was added into the reaction mixture. The insoluble solid was filtrated, and the filtrate was concentrated under vacuum to give a yellow solid, which was purified by silica gel column; eluting with 11% EtOAc in hexane afforded 125 mg of CYD-1-87 as a yellow solid. 1H-NMR (600 MHz, CDCl3) δ 10.05 (br s, 1H), 8.39 (s, 1H), 8.27 (dd, 1H, J=2.4 Hz, 8.4 Hz), 8.16 (d, 1H, J=8.4 Hz), 8.09 (m, 2H), 8.04 (s, 1H), 7.52 (m, 3H), 7.37 (m, 1H), 7.05 (d, 1H, J=8.4 Hz), 6.96 (t, 1H, J=7.2 Hz).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
[Compound]
Name
KF Al2O3
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.